Rifabutin N-oxide

Catalog No.
S13135689
CAS No.
645406-37-7
M.F
C46H62N4O12
M. Wt
863.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rifabutin N-oxide

CAS Number

645406-37-7

Product Name

Rifabutin N-oxide

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-1'-oxido-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate

Molecular Formula

C46H62N4O12

Molecular Weight

863.0 g/mol

InChI

InChI=1S/C46H62N4O12/c1-22(2)21-50(58)18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,62-42)60-20-15-30(59-11)25(5)41(61-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-,46?,50?/m0/s1

InChI Key

LWIDYLODKUXGGB-ZZKRMFRKSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)/C

Rifabutin N-oxide is a derivative of rifabutin, a semi-synthetic antibiotic that belongs to the rifamycin class. The chemical formula for rifabutin N-oxide is C46H62N4O12C_{46}H_{62}N_{4}O_{12}, and it has a molecular weight of 862.02 g/mol, indicating the addition of an oxygen atom to the rifabutin structure. This compound is primarily characterized by its red-violet color and is soluble in organic solvents like chloroform and methanol, but has limited solubility in water. It is formed through the oxidation of rifabutin, which enhances its pharmacological properties and biological activity against specific pathogens .

Rifabutin N-oxide is synthesized through oxidation reactions involving rifabutin as the starting material. Common oxidizing agents used for this transformation include:

  • Hydrogen peroxide: Often used in mild conditions to facilitate the formation of the N-oxide without significant degradation of the rifabutin core.
  • Chlorine dioxide: An alternative oxidant that can provide higher yields under controlled conditions.
  • Ozone: Used in some methods for its strong oxidative properties, although care must be taken to avoid over-oxidation.

The reaction typically involves treating rifabutin with these oxidizing agents, leading to the incorporation of an oxygen atom into the nitrogen atom of the rifabutin molecule, resulting in rifabutin N-oxide .

Rifabutin N-oxide exhibits significant biological activity, particularly against mycobacterial infections. It acts by inhibiting DNA-dependent RNA polymerase, similar to its parent compound, rifabutin. This inhibition leads to a suppression of RNA synthesis in susceptible bacterial strains, including Mycobacterium tuberculosis and Mycobacterium avium. The activity profile suggests that rifabutin N-oxide may retain or enhance the antimicrobial efficacy compared to rifabutin itself due to improved pharmacokinetic properties .

The synthesis of rifabutin N-oxide can be achieved through various methods:

  • Oxidative Reactions:
    • Using hydrogen peroxide in an organic solvent under acidic or neutral conditions.
    • Employing ozone as an oxidizing agent followed by purification steps.
  • Catalytic Oxidation:
    • Utilizing metal catalysts such as palladium or platinum to facilitate the oxidation process while minimizing side reactions.
  • Electrochemical Methods:
    • Applying electrochemical oxidation techniques which allow for milder reaction conditions and higher selectivity towards the formation of N-oxides.

These methods have been optimized to improve yield and purity while maintaining the structural integrity of the rifabutin backbone .

Rifabutin N-oxide is primarily utilized in pharmaceutical applications due to its antimicrobial properties. Its main applications include:

  • Treatment of Tuberculosis: It is particularly effective against drug-resistant strains of Mycobacterium tuberculosis.
  • Prophylaxis for HIV Patients: Used in patients with HIV/AIDS to prevent opportunistic infections caused by Mycobacterium avium complex.
  • Research: Investigated for potential use in developing new antimicrobial agents or as a lead compound for further structural modifications .

Rifabutin N-oxide shares structural similarities with several other compounds within the rifamycin class and related antibiotics. Here are some notable compounds for comparison:

Compound NameChemical FormulaUnique Features
RifampicinC43H58N4O8C_{43}H_{58}N_{4}O_{8}First-generation rifamycin; broader spectrum but higher resistance rates.
RifapentineC43H66N4O9C_{43}H_{66}N_{4}O_{9}Longer half-life; used for tuberculosis treatment.
DelamanidC27H27N3O5C_{27}H_{27}N_{3}O_{5}Newer drug targeting multidrug-resistant tuberculosis; different mechanism.
AmikacinC22H43N5O13C_{22}H_{43}N_{5}O_{13}Aminoglycoside antibiotic; different action mechanism but used against similar infections.

Rifabutin N-oxide stands out due to its specific activity against mycobacterial infections and its unique structural modifications that enhance its pharmacological profile compared to these similar compounds .

XLogP3

5.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

862.43642343 g/mol

Monoisotopic Mass

862.43642343 g/mol

Heavy Atom Count

62

UNII

YV9AXM7YCC

Dates

Modify: 2024-08-10

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